1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate
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Overview
Description
1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate is a chemical compound with a unique structure that includes both amino and dimethylamino groups attached to a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate typically involves the reaction of 4-(dimethylamino)pyridine with an appropriate aminating agent. One common method involves dissolving 4-(dimethylamino)pyridine in a solvent such as dichloromethane, followed by the addition of an aminating agent like potassium perchlorate. The reaction mixture is then stirred under reflux conditions for several hours. After cooling, the product is isolated by filtration and purified through recrystallization from a suitable solvent mixture, such as dichloromethane and n-hexane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including esterifications and nucleophilic substitutions.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate involves its ability to act as a nucleophilic catalyst. The amino and dimethylamino groups enhance its nucleophilicity, allowing it to participate in various chemical reactions by donating electron pairs to electrophilic centers. This property makes it effective in catalyzing reactions such as esterifications and substitutions .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A closely related compound with similar catalytic properties but lacking the amino group.
1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate: Another related compound used in cyanylation reactions.
Uniqueness
1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate is unique due to the presence of both amino and dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
64890-30-8 |
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Molecular Formula |
C7H12ClN3O4 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
4-N,4-N-dimethylpyridin-1-ium-1,4-diamine;perchlorate |
InChI |
InChI=1S/C7H12N3.ClHO4/c1-9(2)7-3-5-10(8)6-4-7;2-1(3,4)5/h3-6H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
IFIDUCIMZSGLLW-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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